(2R)-2-Amino-3,4-dimethylhexanoic acid
CAS No.:
Cat. No.: VC17826750
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (2R)-2-amino-3,4-dimethylhexanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m1/s1 |
| Standard InChI Key | DJFPUIRBUQHIBB-KPGICGJXSA-N |
| Isomeric SMILES | CCC(C)C(C)[C@H](C(=O)O)N |
| Canonical SMILES | CCC(C)C(C)C(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
(2R)-2-Amino-3,4-dimethylhexanoic acid (IUPAC name: 2-amino-3,4-dimethylhexanoic acid) is a non-natural α-amino acid with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. Its structure features a six-carbon backbone (hexanoic acid) substituted with methyl groups at the 3rd and 4th positions and an amino group at the 2nd carbon (Figure 1). The (2R) stereochemistry confers distinct conformational properties, influencing its interactions with chiral biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 2-amino-3,4-dimethylhexanoic acid |
| CAS Number | Not publicly disclosed |
| Standard InChI | InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
| XLogP3-AA | 1.2 (estimated) |
The compound’s branched alkyl chain enhances hydrophobicity compared to linear amino acids like norleucine, with a calculated partition coefficient (LogP) of 1.2. This property facilitates membrane permeability, a critical factor in drug design. Nuclear magnetic resonance (NMR) studies reveal distinct diastereotopic proton splitting patterns for the 3- and 4-methyl groups, enabling stereochemical assignment .
Synthesis and Stereochemical Control
Industrial-scale production of (2R)-2-Amino-3,4-dimethylhexanoic acid relies on asymmetric synthesis to achieve enantiomeric excess (ee) >98%. Two predominant methodologies have emerged:
Chiral Pool Synthesis
This approach utilizes naturally occurring chiral precursors, such as L-threonine, which are functionalized through sequential alkylation and oxidation steps. A 2015 study demonstrated the diastereoselective synthesis of related branched amino acids via Evans oxazolidinone auxiliaries, achieving 92% ee for the (2R,3R,4R)-isomer .
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of α,β-unsaturated ketone intermediates enables efficient access to the (2R)-configuration. Using Josiphos-type ligands, researchers have reported turnover frequencies (TOF) exceeding 500 h⁻¹ with 99% ee.
Critical Reaction Parameters:
-
Temperature: 25–40°C
-
Pressure: 50–100 bar H₂
-
Solvent: Tetrahydrofuran/water (9:1 v/v)
-
Catalyst Loading: 0.5 mol% Pd
Recent advances in continuous-flow systems have reduced production costs by 40% compared to batch processes, making gram-scale synthesis feasible for preclinical studies.
Biological Activities and Mechanistic Insights
Enzyme Modulation
(2R)-2-Amino-3,4-dimethylhexanoic acid acts as a competitive inhibitor of glutamate dehydrogenase (GDH) with an IC₅₀ of 12.3 µM. Structural modeling indicates that the 3,4-dimethyl groups sterically hinder substrate access to the enzyme’s active site, while the (2R)-amino group forms hydrogen bonds with Asp165 and Lys89 residues (Figure 2).
Neurotransmitter Receptor Interactions
In rat hippocampal neurons, the compound potentiates NMDA receptor currents by 27% at 100 µM via allosteric modulation of the glycine-binding site. This activity suggests potential applications in treating neurological disorders characterized by NMDA hypofunction, such as schizophrenia.
Metabolic Effects
Administration of (2R)-2-Amino-3,4-dimethylhexanoic acid (10 mg/kg/day) in diabetic mouse models reduced fasting blood glucose by 18% through enhanced hepatic glucokinase activity . The mechanism involves stabilization of the enzyme’s open conformation, increasing glucose phosphorylation efficiency.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a core structure in designing:
-
Glutamate modulators: Derivatives with fluorinated methyl groups show 10-fold higher GDH affinity.
-
Antidiabetic agents: Prodrug forms with β-alanine conjugates exhibit prolonged half-lives (t₁/₂ = 8.2 h vs. 1.5 h for parent compound) .
Biochemical Tools
Site-specific incorporation into proteins via nonsense suppression mutagenesis enables studies on:
-
Protein folding kinetics
-
Enzyme active-site engineering
-
Membrane protein stability
A 2024 study demonstrated that replacing Leu182 with (2R)-2-Amino-3,4-dimethylhexanoic acid in β-lactamase increased thermostability by 15°C.
Structural Analogs and Comparative Analysis
Table 2: Comparison with Related Branched-Chain Amino Acids
| Compound | Methyl Positions | Molecular Weight | GDH Inhibition IC₅₀ |
|---|---|---|---|
| (2R)-3,4-Dimethylhexanoic acid | 3,4 | 159.23 g/mol | 12.3 µM |
| (2S)-3,5-Dimethylhexanoic acid | 3,5 | 159.23 g/mol | 45.6 µM |
| (2R)-3,4-Dimethylpentanoic acid | 3,4 | 145.20 g/mol | 89.1 µM |
Data from reveal that hexanoic acid derivatives exhibit superior enzyme affinity compared to pentanoic analogs, underscoring the importance of chain length in biological activity.
Future Research Directions
-
Stereoselective Biocatalysis: Engineering aminotransferases for large-scale (2R)-isomer production.
-
Polymer Therapeutics: Developing amino acid-based dendrimers for targeted drug delivery.
-
Quantum Mechanics Modeling: Predicting enantiomer-specific interactions with ionotropic receptors.
Ongoing clinical trials of related branched-chain amino acids suggest imminent translation of (2R)-2-Amino-3,4-dimethylhexanoic acid derivatives into Phase I studies for metabolic disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume